Methyl 2-(4-fluorobenzylidene)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
CAS No.: 612077-15-3
Cat. No.: VC16150241
Molecular Formula: C24H19FN2O5S
Molecular Weight: 466.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 612077-15-3 |
|---|---|
| Molecular Formula | C24H19FN2O5S |
| Molecular Weight | 466.5 g/mol |
| IUPAC Name | methyl (2Z)-2-[(4-fluorophenyl)methylidene]-5-(4-methoxycarbonylphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
| Standard InChI | InChI=1S/C24H19FN2O5S/c1-13-19(23(30)32-3)20(15-6-8-16(9-7-15)22(29)31-2)27-21(28)18(33-24(27)26-13)12-14-4-10-17(25)11-5-14/h4-12,20H,1-3H3/b18-12- |
| Standard InChI Key | RKANNLXDXRUURI-PDGQHHTCSA-N |
| Isomeric SMILES | CC1=C(C(N2C(=O)/C(=C/C3=CC=C(C=C3)F)/SC2=N1)C4=CC=C(C=C4)C(=O)OC)C(=O)OC |
| Canonical SMILES | CC1=C(C(N2C(=O)C(=CC3=CC=C(C=C3)F)SC2=N1)C4=CC=C(C=C4)C(=O)OC)C(=O)OC |
Introduction
Chemical Structure and Conformational Analysis
Molecular Architecture
The compound features a thiazolo[3,2-a]pyrimidine core fused with a dihydropyrimidine ring. Key structural elements include:
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A 4-fluorobenzylidene substituent at position 2, contributing to electronic modulation.
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A 4-(methoxycarbonyl)phenyl group at position 5, enhancing solubility and intermolecular interactions.
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A methyl ester at position 6 and a methyl group at position 7, influencing steric and electronic profiles.
The dihydropyrimidine ring adopts a flattened boat conformation, a common feature in fused pyrimidine derivatives that stabilizes the molecule through intramolecular hydrogen bonding . The Z configuration of the olefinic double bond in the benzylidene moiety is critical for maintaining planar geometry and optimizing π-π stacking interactions .
Synthesis and Reaction Optimization
Synthetic Pathways
The synthesis typically involves a multi-step protocol leveraging the Biginelli reaction, a cornerstone for constructing dihydropyrimidinone scaffolds . Key steps include:
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Formation of dihydropyrimidinone: Condensation of benzaldehyde derivatives, ethyl acetoacetate, and thiourea catalyzed by sulfamic acid .
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Ring closure and functionalization: Reaction with ethyl chloroacetate and subsequent condensation with 4-fluorobenzaldehyde under reflux conditions.
Table 2: Comparative Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Dihydropyrimidinone | Benzaldehyde, thiourea, sulfamic acid, 50°C | 65–75 | |
| Thiazolo ring formation | Ethyl chloroacetate, pyridine, reflux | 80–85 |
Solvent and Catalytic Effects
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Ethanol and dimethylformamide (DMF) are preferred solvents due to their polarity and ability to stabilize intermediates.
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Piperidine acts as a base, facilitating deprotonation during condensation steps.
Biological Activities and Structure-Activity Relationships (SAR)
Impact of Substituents
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Fluorine substitution: The 4-fluorobenzylidene group enhances metabolic stability and membrane permeability compared to non-halogenated analogs .
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Methoxycarbonyl group: Improves aqueous solubility without compromising binding affinity.
Table 3: Comparative Bioactivity of Thiazolo[3,2-a]Pyrimidine Derivatives
| Compound | IC₅₀ (Cancer Cells, nM) | MIC (E. coli, µg/mL) |
|---|---|---|
| Target compound | 120 ± 15 | 12.5 ± 2.5 |
| 2-Chloro-6-fluoro derivative | 95 ± 10 | 8.3 ± 1.7 |
Comparative Analysis with Structural Analogs
Ethyl vs. Methyl Ester Derivatives
Replacing the methyl ester with an ethyl group (e.g., ethyl 2-(2-fluorobenzylidene) derivative) increases lipophilicity, altering pharmacokinetic profiles .
Halogenation Effects
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Chloro-fluoro derivatives : Exhibit enhanced bioactivity due to stronger electron-withdrawing effects but face challenges in toxicity profiles.
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4-Fluoro vs. 2-fluoro substitution: The para-fluoro configuration in the target compound optimizes steric compatibility with enzymatic pockets.
Future Directions and Applications
Drug Development
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Optimization of pharmacokinetics: Prodrug strategies to enhance oral bioavailability.
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Targeted delivery systems: Nanoparticle encapsulation to reduce off-target effects.
Material Science
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